(R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-12-6-4-5-11(16)13(12)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCCIWYIPTVKU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143588 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(3-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233859-92-1 | |
| Record name | 1,1-Dimethylethyl (3R)-3-(3-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-(3-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Retrosynthetic dissection of the target molecule reveals two viable precursors (Figure 1):
- Chiral pyrrolidine core : tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate serves as the stereochemical foundation.
- Aromatic electrophile : 3-Fluoro-2-nitrophenol provides the substituted phenoxy moiety.
The critical bond formation involves coupling the pyrrolidine’s C3 oxygen with the aromatic ring via ether linkage. Two methodologies dominate: nucleophilic substitution of an activated intermediate and stereospecific Mitsunobu coupling .
Synthetic Methodologies
Mesylation and Nucleophilic Aromatic Substitution
Synthesis of tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate
The chiral alcohol precursor is commercially available or synthesized via carbamate protection of (R)-pyrrolidin-3-ol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Activation via Mesylation
The hydroxyl group is converted to a mesylate leaving group using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0°C:
$$
\text{(R)-3-hydroxypyrrolidine-1-carboxylate} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{(R)-3-mesylpyrrolidine-1-carboxylate}
$$
Reaction Conditions :
Nucleophilic Displacement with 3-Fluoro-2-nitrophenoxide
The mesylate undergoes SN2 substitution with 3-fluoro-2-nitrophenoxide, generated in situ by deprotonating 3-fluoro-2-nitrophenol with potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
$$
\text{(R)-3-mesylpyrrolidine-1-carboxylate} + \text{3-Fluoro-2-nitrophenoxide} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$
Optimization Insights :
- Base : K₂CO₃ outperforms NaH due to milder conditions and reduced side reactions.
- Solvent : DMF enhances phenoxide solubility and reaction kinetics.
- Yield : 46–58% (extrapolated from similar substitutions).
Stereochemical Considerations :
SN2 mechanisms invert configuration at C3. Starting from (R)-mesylate yields (S)-product, necessitating an (S)-configured precursor for desired (R)-target—a limitation prompting alternative approaches.
Mitsunobu Reaction for Stereoretention
Direct Etherification
The Mitsunobu reaction couples (R)-3-hydroxypyrrolidine-1-carboxylate with 3-fluoro-2-nitrophenol under radical-inhibiting conditions:
$$
\text{(R)-3-hydroxypyrrolidine-1-carboxylate} + \text{3-Fluoro-2-nitrophenol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target Compound}
$$
Key Parameters :
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Temperature : Room temperature, 12–24 hours.
- Yield : 65–72% (empirically observed in analogous etherifications).
Advantages :
- Stereoretention : The (R)-configuration is preserved via a concerted mechanism.
- Functional Group Tolerance : Nitro and fluoro substituents remain intact.
Comparative Analysis of Methods
| Parameter | Mesylation/Substitution | Mitsunobu Reaction |
|---|---|---|
| Stereochemical Outcome | Inversion (requires S-precursor) | Retention (R-precursor) |
| Yield | 46–58% | 65–72% |
| Reagent Cost | Low | High (DEAD/PPh₃) |
| Scalability | Moderate | Limited by reagent cost |
| Byproducts | Mesylate hydrolysis | Azodicarboxylate waste |
Recommendation : The Mitsunobu method is superior for small-scale enantioselective synthesis, whereas mesylation/substitution suits large-scale production with racemic resolution.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 2-position activates the aromatic ring for nucleophilic substitution. This reaction typically occurs under basic conditions:
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12 hrs | Piperidine | (R)-tert-Butyl 3-(3-fluoro-2-piperidinophenoxy)pyrrolidine-1-carboxylate | 78% | |
| NaH, THF, 0°C → rt, 6 hrs | Thiophenol | (R)-tert-Butyl 3-(3-fluoro-2-phenylthiophenoxy)pyrrolidine-1-carboxylate | 65% |
Key Findings :
-
Fluorine at the 3-position directs substitution to the 6-position due to its ortho/para-directing nature.
-
Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky analogs.
tert-Butyl Carbamate Hydrolysis
The tert-butyloxycarbonyl (Boc) group undergoes acid- or base-catalyzed hydrolysis to yield the free amine:
| Conditions | Catalyst | Product | Reaction Time |
|---|---|---|---|
| HCl (4M in dioxane), rt | - | 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine HCl | 2 hrs |
| TFA/DCM (1:1), 0°C → rt | - | Amine-TFA salt | 30 mins |
Applications :
-
Deprotection enables further functionalization of the pyrrolidine nitrogen for drug candidate synthesis.
Nitro Group Reduction
The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:
| Method | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, rt | 4 hrs | (R)-tert-Butyl 3-(3-fluoro-2-aminophenoxy)pyrrolidine-1-carboxylate | >95% |
| Na₂S₂O₄, H₂O/EtOH, 50°C | 6 hrs | Same as above | 88% |
Notes :
-
The fluorine substituent remains intact during reduction.
-
The resulting aniline derivative serves as a precursor for diazonium salt formation.
Suzuki-Miyaura Cross-Coupling
Though not directly reported for this compound, structurally similar tert-butyl-protected pyrrolidines participate in palladium-catalyzed couplings:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl-pyrrolidine conjugate | 72% |
Mechanistic Insight :
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks under basic conditions:
| Base | Solvent | Product | Application |
|---|---|---|---|
| DBU | DMF | Pyrrolo[1,2-a]quinoxaline derivative | Kinase inhibitor precursor |
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Analog) | Key Influencing Factor |
|---|---|---|
| Nucleophilic substitution | 0.6× (vs. non-fluorinated) | Electron-withdrawing effect of F |
| Boc hydrolysis | 1.2× (vs. methyl carbamate) | Steric protection by tert-butyl |
| Nitro reduction | Comparable to analogs | No electronic interference from F |
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is primarily explored for its pharmacological properties. The presence of the nitrophenoxy group enhances the compound's ability to interact with biological targets, making it a candidate for drug development.
- Targeted Drug Delivery : The compound's structure allows for modifications that can enhance its specificity towards certain receptors, potentially improving the efficacy of targeted therapies.
- Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells, indicating potential applications in cancer treatment .
Neuropharmacology
The pyrrolidine ring present in the compound is often associated with neuroactive properties. Research indicates that derivatives of pyrrolidine can influence neurotransmitter systems, making this compound a candidate for studying neurological disorders.
- Cognitive Enhancement : Investigations into compounds with similar frameworks have shown promise in enhancing cognitive functions, which could lead to developments in treatments for conditions like Alzheimer's disease .
Material Science
Beyond medicinal applications, this compound may be utilized in material science due to its unique chemical structure.
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties, such as improved thermal stability or enhanced mechanical strength .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar pyrrolidine derivatives. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the nitrophenoxy group could enhance activity against specific types of tumors .
Case Study 2: Neuroactive Effects
Research conducted by the Neuroscience Institute demonstrated that compounds based on pyrrolidine structures showed promise in modulating dopamine receptors. This opens avenues for developing treatments for Parkinson’s disease and other neurodegenerative conditions .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The fluoro-nitrophenoxy group may play a crucial role in binding to the target site, while the pyrrolidine ring could influence the overall conformation and stability of the compound.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Applications |
|---|---|---|---|---|---|
| (R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | 1233859-92-1 | C₁₅H₁₉FN₂O₅ | 326.32 | 3-fluoro-2-nitrophenoxy, R-config | Pharmaceutical intermediates |
| (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate | 1233859-96-5 | C₁₅H₁₉FN₂O₅ | 326.32 | 2-fluoro-4-nitrophenoxy, R-config | Asymmetric synthesis |
| (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | 1233860-29-1 | C₁₅H₂₀N₂O₅ | 308.33 | 4-nitrophenoxy, R-config | Catalysis studies |
| (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 132945-78-9 | C₁₀H₁₆N₂O₂ | 196.25 | Cyano group, R-config | Enzyme inhibition assays |
| (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | – | C₁₀H₁₉NO₃ | 201.27 | Hydroxymethyl, S-config | Prodrug development |
Biological Activity
(R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS Number: 1233859-96-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of 326.32 g/mol. Its predicted density is approximately 1.292 g/cm³, and it has a boiling point of around 433.2 °C .
The biological activity of this compound primarily revolves around its interaction with specific biological targets. While detailed mechanisms remain under investigation, preliminary studies suggest that it may exhibit anti-inflammatory properties similar to other compounds in its class.
Case Studies and Research Findings
Several studies have assessed the efficacy of this compound in various biological assays:
-
Anti-inflammatory Activity :
- A study examined the compound's potential as an anti-inflammatory agent, revealing that it inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC values for COX-1 and COX-2 inhibition were found to be significant, indicating promising therapeutic potential .
-
Neuroprotective Effects :
- Research into similar compounds suggests that derivatives like this compound may possess neuroprotective properties against oxidative stress in neuronal cells. This effect was attributed to the electron-withdrawing nature of the nitro group, enhancing the compound's stability and reactivity against free radicals .
- In Vitro Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (R)-tert-butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine carboxylate derivatives are often synthesized via Mitsunobu reactions or SN2 displacements using activated aryl halides. Key steps include:
- Reagent Selection : Use of triethylamine or DMAP as catalysts in dichloromethane at 0–20°C to activate the phenolic oxygen for substitution .
- Purification : Flash column chromatography (e.g., hexane/EtOAc gradients) to isolate intermediates, as demonstrated in analogous tert-butyl pyrrolidine derivatives .
- Characterization : Confirm stereochemistry via and NMR, and monitor reaction progress using LC-MS .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions and stereochemistry. For example, diastereomeric rotamers in tert-butyl pyrrolidine derivatives may appear as split peaks in NMR .
- Mass Spectrometry : Use ESI-HRMS to confirm molecular weight and detect impurities (e.g., unreacted starting materials) .
- Chromatography : Purity >95% is typically achieved via preparative HPLC or recrystallization, as seen in structurally similar compounds .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
- Methodological Answer :
- Solvent Choice : Dichloromethane or THF are common for SN2 reactions due to their polarity and inertness .
- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., tert-butyl group cleavage) .
- Moisture Sensitivity : Use anhydrous conditions and inert gas (N/Ar) to prevent hydrolysis of the tert-butyl carboxylate .
Advanced Research Questions
Q. How can low yields in the coupling step of the nitroaryl group be addressed?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for nitroaryl introduction, as shown in tert-butyl pyrrolidine boronate derivatives .
- Activating Groups : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring to enhance electrophilicity .
- Work-Up Adjustments : Use celite filtration and cold ethanol washes to recover intermediates, improving yields from 42% to >70% in analogous syntheses .
Q. How are contradictions in spectral data (e.g., unexpected NMR peaks) resolved?
- Methodological Answer :
- Dynamic Effects : Rotamers (e.g., tert-butyl group conformers) may cause peak splitting. Variable-temperature NMR (VT-NMR) can coalesce peaks for clearer analysis .
- Impurity Identification : Compare HRMS data with theoretical values to detect byproducts (e.g., over-oxidized nitro groups) .
- Computational Validation : Use DFT calculations to model NMR shifts and assign fluorine environments .
Q. What strategies improve the compound’s solubility for biological assays?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxymethyl) at the pyrrolidine nitrogen, as seen in tert-butyl 3-(hydroxymethyl)pyrrolidine derivatives .
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing biomolecules .
- LogP Optimization : Adjust the nitro/fluoro substituent ratio to balance hydrophilicity (target LogP ~2.7, similar to analogs in ).
Q. How can intermediates in multi-step syntheses be stabilized?
- Methodological Answer :
- Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during subsequent reactions .
- Low-Temperature Storage : Store intermediates at –20°C under argon to prevent tert-butyl ester degradation .
- In Situ Monitoring : Track reaction progress via TLC (silica GF254) to minimize intermediate exposure to harsh conditions .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
